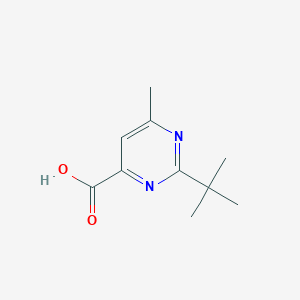
2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
2-Tert-butyl-6-methylpyrimidine-4-carboxylic acid, otherwise known as TBPMC acid, is an organic compound that is used in a variety of scientific applications. TBPMC acid is a carboxylic acid, meaning it has a carboxyl group as its functional group. It is a colorless solid that is soluble in organic solvents, such as ethanol and water. TBPMC acid has been used in various scientific experiments, including the synthesis of a variety of organic compounds, the study of enzyme inhibition, and the study of drug metabolism.
Aplicaciones Científicas De Investigación
TBPMC acid has been used in various scientific experiments, such as the synthesis of organic compounds, the study of enzyme inhibition, and the study of drug metabolism. TBPMC acid has been used as a catalyst in the synthesis of a variety of organic compounds, such as amides, esters, and amines. It has also been used in the study of enzyme inhibition, as it has been shown to inhibit the activity of certain enzymes. Additionally, TBPMC acid has been used in the study of drug metabolism, as it has been shown to interfere with the metabolism of certain drugs.
Mecanismo De Acción
TBPMC acid acts as an inhibitor of certain enzymes, such as acetylcholinesterase and cytochrome P450 enzymes. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and TBPMC acid has been shown to inhibit the activity of this enzyme. Similarly, cytochrome P450 enzymes are involved in the metabolism of drugs, and TBPMC acid has been shown to inhibit the activity of these enzymes.
Biochemical and Physiological Effects
TBPMC acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that TBPMC acid can inhibit the activity of certain enzymes, such as acetylcholinesterase and cytochrome P450 enzymes. Additionally, TBPMC acid has been shown to have an anti-inflammatory effect, as it has been shown to inhibit the release of certain pro-inflammatory mediators. Furthermore, TBPMC acid has been shown to reduce the accumulation of lipids in the liver, which could potentially be beneficial for the treatment of certain liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPMC acid has several advantages for laboratory experiments. It is a commercially available chemical, and it is relatively easy to synthesize. Additionally, TBPMC acid is soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, TBPMC acid also has some limitations. It is a relatively unstable compound, and it can easily decompose in the presence of light or heat. Additionally, the synthesis of TBPMC acid has a relatively low yield, which can be a limitation for laboratory experiments.
Direcciones Futuras
TBPMC acid has a variety of potential future directions. It could be used in the development of new drugs, as it has been shown to inhibit the activity of certain enzymes. Additionally, TBPMC acid could be used in the development of new treatments for liver diseases, as it has been shown to reduce the accumulation of lipids in the liver. Furthermore, TBPMC acid could be used in the development of new anti-inflammatory treatments, as it has been shown to inhibit the release of certain pro-inflammatory mediators. Finally, TBPMC acid could be used in the synthesis of new organic compounds, as it has been used as a catalyst in the synthesis of a variety of organic compounds.
Propiedades
IUPAC Name |
2-tert-butyl-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-5-7(8(13)14)12-9(11-6)10(2,3)4/h5H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNOFPHNFLICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



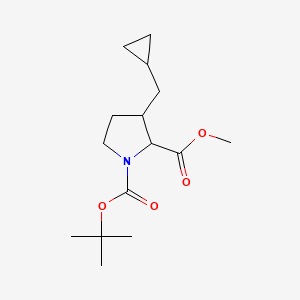
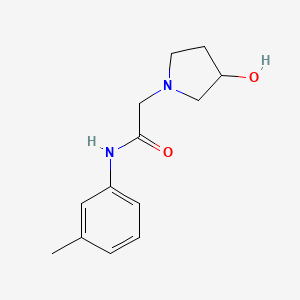
![1-[2-(Methylsulfanyl)benzoyl]pyrrolidin-3-ol](/img/structure/B1468389.png)


![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)

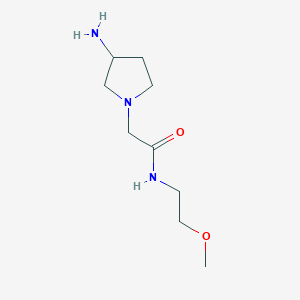
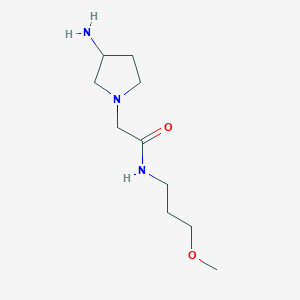


![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)
